molecular formula C9H15NO2 B14606463 1,3,3,4,4-Pentamethylpyrrolidine-2,5-dione CAS No. 60345-33-7

1,3,3,4,4-Pentamethylpyrrolidine-2,5-dione

Cat. No.: B14606463
CAS No.: 60345-33-7
M. Wt: 169.22 g/mol
InChI Key: QEEDSPCJHOIXHC-UHFFFAOYSA-N
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Description

1,3,3,4,4-Pentamethylpyrrolidine-2,5-dione is a heterocyclic organic compound featuring a pyrrolidine ring with five methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3,4,4-Pentamethylpyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride can yield pyrrolidine derivatives . Another method involves the use of primary diols and amines catalyzed by a stable manganese complex, which selectively forms pyrroles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,3,4,4-Pentamethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the pyrrolidine ring.

Scientific Research Applications

1,3,3,4,4-Pentamethylpyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,3,4,4-Pentamethylpyrrolidine-2,5-dione involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and prolinol .

Uniqueness

1,3,3,4,4-Pentamethylpyrrolidine-2,5-dione is unique due to its high degree of methylation, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where specific structural features are required.

Properties

CAS No.

60345-33-7

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1,3,3,4,4-pentamethylpyrrolidine-2,5-dione

InChI

InChI=1S/C9H15NO2/c1-8(2)6(11)10(5)7(12)9(8,3)4/h1-5H3

InChI Key

QEEDSPCJHOIXHC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)C1(C)C)C)C

Origin of Product

United States

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